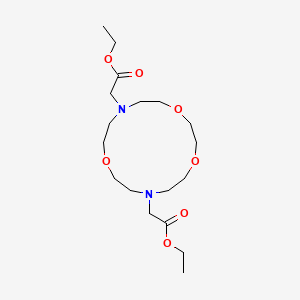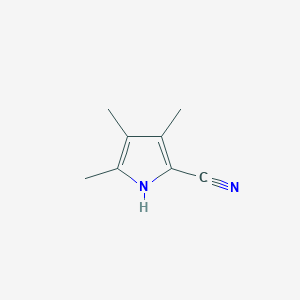
(2E)-1-(2,4-dinitrophenyl)-2-(heptan-2-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-dinitrophenyl)-2-(heptan-2-ylidene)hydrazine is an organic compound characterized by the presence of a dinitrophenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dinitrophenyl)-2-(heptan-2-ylidene)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with heptan-2-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,4-dinitrophenyl)-2-(heptan-2-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(2E)-1-(2,4-dinitrophenyl)-2-(heptan-2-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-dinitrophenyl)-2-(heptan-2-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,4-dinitrophenyl)-2-(hexan-2-ylidene)hydrazine
- (2E)-1-(2,4-dinitrophenyl)-2-(octan-2-ylidene)hydrazine
- (2E)-1-(2,4-dinitrophenyl)-2-(nonan-2-ylidene)hydrazine
Uniqueness
(2E)-1-(2,4-dinitrophenyl)-2-(heptan-2-ylidene)hydrazine is unique due to its specific alkyl chain length and the presence of both dinitrophenyl and hydrazine functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2074-03-5 |
|---|---|
Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[(E)-heptan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-4-5-6-10(2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3/b14-10+ |
InChI Key |
KTYJXSWYTPRVIA-GXDHUFHOSA-N |
Isomeric SMILES |
CCCCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
![2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11713447.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11713452.png)

![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11713462.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713464.png)

![4-amino-1-[(2R,3R,4S,5R)-5-ethyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B11713472.png)
![N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713485.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)

![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)

